Methyleugenolglycol
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Overview
Description
Methyleugenolglycol is a natural product with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is a derivative of alkenebenzene and is known for its applications in life sciences research . This compound is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Methyleugenolglycol can be synthesized through several routes. One common method involves the esterification of eugenol with glycol under specific reaction conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve the use of solvent extraction and purification techniques to isolate and purify the compound .
Chemical Reactions Analysis
Methyleugenolglycol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often aldehydes or ketones.
Reduction: this compound can be reduced using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Scientific Research Applications
Methyleugenolglycol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential antibacterial and antioxidant activities.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyleugenolglycol involves its interaction with various molecular targets. It is known to exert its effects by modulating enzyme activities and signaling pathways . For instance, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, it can interact with receptors on cell membranes, influencing cellular responses and signaling cascades .
Comparison with Similar Compounds
Methyleugenolglycol is similar to other alkenebenzene derivatives such as eugenol and isoeugenol . it is unique due to its specific glycol moiety, which imparts distinct chemical and biological properties . Unlike eugenol, this compound has enhanced solubility and stability, making it more suitable for certain applications .
Similar Compounds
- Eugenol
- Isoeugenol
- Methyleugenol
This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYZDCTLPYISK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949371 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26509-45-5 |
Source
|
Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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